3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound characterized by the molecular formula C14H12BrNO5S and a molecular weight of 386.22 g/mol. This compound features a sulfonamide group attached to a benzoic acid framework, with a brominated and methoxy-substituted phenyl group. Its unique structure contributes to its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
This compound can be synthesized through various chemical reactions involving starting materials such as 3-bromo-4-methoxybenzoic acid and sulfonyl chlorides. The synthesis often employs methods that include sulfonation and coupling reactions to achieve the desired product.
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is classified as an aromatic sulfonamide. It falls under the category of organic compounds that exhibit both aromatic properties due to the presence of benzene rings and functional properties due to the sulfonamide group.
The synthesis of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid typically involves two key steps:
The reaction conditions for both steps are crucial for optimizing yield and purity. For instance, maintaining appropriate temperatures and reaction times is essential, as well as using solvents that facilitate the reactions effectively.
The molecular structure of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid can be represented as follows:
The compound's structural data includes:
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid can undergo several types of chemical reactions:
These reactions often require specific reagents and conditions:
The mechanism of action for 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid primarily revolves around its interaction with biological targets:
Key physical properties include:
Relevant chemical properties include:
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid has several scientific applications:
The discovery of sulfonamides in the 1930s by Gerhard Domagk marked the dawn of the modern antibiotic era, with Prontosil as the first clinically effective antibacterial agent [2] [5]. This breakthrough demonstrated that synthetic small molecules could combat bacterial pathogens, fundamentally reshaping drug discovery paradigms. By the 1950s, sulfonamide derivatives expanded beyond anti-infectives into diuretics (e.g., acetazolamide) and antidiabetics (e.g., tolbutamide), leveraging the sulfamoyl group’s versatility in target modulation [8]. Contemporary oncology has harnessed this scaffold to develop kinase inhibitors and epigenetic modulators, such as the histone deacetylase inhibitor Belinostat (FDA-approved in 2014) and the Bcl-2 antagonist Venetoclax (ABT-199), both incorporating optimized sulfonamide pharmacophores [2].
Table 1: Milestone Sulfonamide-Based Anti-Cancer Agents
Compound | Molecular Target | Therapeutic Application | FDA Approval Year |
---|---|---|---|
Belinostat | Histone deacetylase (HDAC) | T-cell lymphoma | 2014 |
Venetoclax (ABT-199) | Bcl-2 protein | Chronic lymphocytic leukemia | 2016 |
Amsacrine | Topoisomerase II/DNA intercalation | Acute leukemias | 1976 (withdrawn) |
This evolution underscores the scaffold’s enduring relevance: over 150 FDA-approved drugs contain sulfur(VI) motifs, with 25% targeting oncological pathways [8]. The structural plasticity of sulfonamides enables precise tuning of electronic properties, steric bulk, and hydrogen-bonding capacity—critical for targeting diverse biological macromolecules in oncology [2] [8].
The sulfamoyl group (–SO₂–NH–) serves as a bioisostere of carboxylate (–COO⁻), mimicking its geometry and capacity for dipole-dipole interactions while offering superior metabolic stability and membrane permeability [2] [8]. Key physicochemical attributes include:
In 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid (C₁₄H₁₂BrNO₅S), the sulfamoyl bridge links two aromatic systems: a 3-bromo-4-methoxy aniline and a benzoic acid [1]. This arrangement creates an extended π-conjugated framework that promotes DNA intercalation or enzyme active-site insertion. X-ray crystallography of analogous sulfonamides reveals bond lengths of ~1.44 Å for C–S and ~1.60 Å for S–N, with O=S=O angles of 119°–121°—consistent with sp³-hybridized sulfur [6]. Hirshfeld surface analyses further demonstrate that sulfamoyl groups contribute 12.2% of total crystal packing energy via N–H⋯O/N–H⋯N interactions [6].
Table 2: Physicochemical Properties of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic Acid and Analogues
Property | 3-Bromo-4-methoxy Derivative | 3-Bromo-4-ethoxy Derivative | Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₂BrNO₅S | C₁₅H₁₄BrNO₅S | Increased lipidity with ethoxy |
Hydrogen Bond Donors | 2 (NH + COOH) | 2 (NH + COOH) | Target engagement capacity |
Dipole Moment | ~4.5 D (calculated) | ~4.3 D (calculated) | Solubility/permeability tradeoff |
Substituents on the phenyl ring critically modulate bioavailability. Replacing methoxy (–OCH₃) with ethoxy (–OC₂H₅) increases log P by 0.3–0.5 units, enhancing membrane penetration but reducing aqueous solubility [3]. The ortho-positioned carboxylic acid further enables salt formation or prodrug derivatization to optimize pharmacokinetics [5] [8].
Halogen atoms—particularly bromine—are strategic components in sulfonamide drug design due to their dual electronic and steric effects. In 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid, bromine’s placement at the meta-position of the aniline ring confers distinct advantages:
Natural product studies validate bromine’s bioenhancing role: marine alkaloids like marinopyrrole and armeniaspiroles exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) due to bromine-induced membrane disruption [7]. Similarly, synthetic brominated sulfonamides show enhanced topoisomerase II inhibition, with IC₅₀ values 5–10-fold lower than non-halogenated counterparts [2] [6].
Table 3: Impact of Halogen Substituents on Sulfonamide Bioactivity
Halogen | Electronegativity | vdW Radius (Å) | Key Role in Drug Design |
---|---|---|---|
Fluorine | 3.98 | 1.47 | Metabolic blockade, membrane permeability |
Chlorine | 3.16 | 1.75 | Moderate lipophilicity, cost-effectiveness |
Bromine | 2.96 | 1.85 | Optimal hydrophobic fit, radiation therapy |
Iodine | 2.66 | 1.98 | Radioimaging, susceptible to nucleophilic attack |
The methoxy group at the para-position synergizes with bromine: its electron-donating resonance (+R effect) counters bromine’s -I effect, balancing ring electronics for optimal electrophilic substitution patterns [4] [7]. This halogen-alkoxy interplay is exploited in kinase inhibitors where bromine anchors the scaffold in the ATP-binding cleft while methoxy solvates peripheral polar residues [2].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: